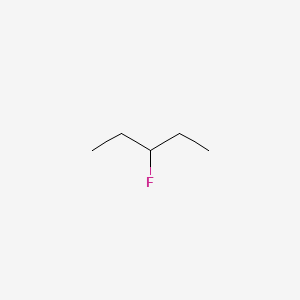

3-Fluoropentane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

41909-29-9 |

|---|---|

Molecular Formula |

C5H11F |

Molecular Weight |

90.14 g/mol |

IUPAC Name |

3-fluoropentane |

InChI |

InChI=1S/C5H11F/c1-3-5(6)4-2/h5H,3-4H2,1-2H3 |

InChI Key |

FBWYFZYJEAMPHJ-UHFFFAOYSA-N |

SMILES |

CCC(CC)F |

Canonical SMILES |

CCC(CC)F |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to 3-Fluoropentane: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Fluoropentane, a fluorinated aliphatic hydrocarbon. It details the molecule's fundamental chemical and physical properties, outlines a common experimental protocol for its synthesis, and presents this information in a clear, accessible format for scientific professionals.

Core Molecular Information

This compound is a halogenated alkane with the chemical formula C5H11F.[1] Its structure consists of a five-carbon pentane chain with a single fluorine atom substituted at the third carbon position.

Molecular Formula and Weight

The molecular formula of this compound is C5H11F.[1] Based on the atomic weights of its constituent elements (Carbon: ~12.011 u, Hydrogen: ~1.008 u, Fluorine: ~18.998 u), the molecular weight is calculated to be approximately 90.14 g/mol .[2][3] The monoisotopic mass is 90.084478513 Da.[2][3]

Quantitative Physicochemical Data

A summary of the key quantitative properties of this compound is presented in the table below. It is important to note that while some experimental data is available, many of the listed physical properties are based on computational models and estimations.

| Property | Value | Unit | Source |

| Molecular Weight | 90.14 | g/mol | PubChem[2][3] |

| Chemical Formula | C5H11F | - | NIST[1] |

| Boiling Point | 53.65 (estimate) | °C | LookChem[4] |

| Melting Point | -120.5 (estimate) | °C | LookChem[4] |

| Density | 0.7915 (estimate) | g/cm³ | LookChem[4] |

| Refractive Index | 1.3540 (estimate) | - | LookChem[4] |

| XLogP3 | 2.4 | - | PubChem[2][3] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through the nucleophilic substitution of a suitable leaving group on a pentane skeleton. A common and effective method for the preparation of secondary alkyl fluorides is the treatment of the corresponding alcohol with a fluorinating agent. The following protocol describes a representative synthesis of this compound from 3-pentanol using pyridinium polyhydrogen fluoride (also known as Olah's reagent).

Synthesis of this compound from 3-Pentanol

This procedure is adapted from general methods for the fluorination of alcohols.

Materials and Equipment:

-

3-Pentanol

-

Pyridinium polyhydrogen fluoride (70% HF/30% Pyridine)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Polypropylene or Teflon reaction vessel (as HF reacts with glass)

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Distillation apparatus

-

Ice bath

Procedure:

-

Reaction Setup: In a polypropylene flask equipped with a magnetic stir bar and a drying tube, add 3-pentanol. Cool the flask in an ice bath to 0°C.

-

Addition of Fluorinating Agent: Slowly add pyridinium polyhydrogen fluoride to the cooled 3-pentanol with continuous stirring. The addition should be controlled to maintain the reaction temperature below 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitoring by TLC or GC-MS is recommended).

-

Workup: Carefully pour the reaction mixture over crushed ice and diethyl ether in a polypropylene beaker. Transfer the mixture to a separatory funnel.

-

Extraction and Neutralization: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine. Caution should be exercised during the bicarbonate wash due to potential gas evolution.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether by rotary evaporation.

-

Purification: The crude this compound can be purified by fractional distillation to yield the final product.

Visualizing Molecular Relationships

The following diagram illustrates the logical connection between the chemical structure of this compound, its molecular formula, and the calculation of its molecular weight.

Caption: Relationship between the structure, formula, and molecular weight of this compound.

References

3-Fluoropentane CAS registry number and IUPAC name

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Fluoropentane, including its chemical identity, physicochemical properties, a representative synthetic pathway, and a summary of its toxicological profile and potential applications.

Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Registry Number | 41909-29-9[1][2] |

| Molecular Formula | C5H11F[1][2] |

| Molecular Weight | 90.14 g/mol [1] |

| Canonical SMILES | CCC(CC)F[1] |

| InChI Key | FBWYFZYJEAMPHJ-UHFFFAOYSA-N[1] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. Please note that these values are primarily based on estimations.

| Property | Value | Source |

| Melting Point | -120.5 °C (estimate) | [3] |

| Boiling Point | 53.65 °C (estimate) | [3] |

| Density | 0.7915 g/cm³ (estimate) | [3] |

| Refractive Index | 1.3540 (estimate) | [3] |

Synthesis

A potential synthetic route to this compound involves the direct C(sp³)–H fluorination of pentane. This modern approach utilizes a photosensitized reaction, offering a pathway to selectively introduce a fluorine atom onto the alkane backbone.

Experimental Protocol: Photosensitized C–H Fluorination

The general principle involves the generation of a highly reactive fluorine radical source under photochemical conditions. A photosensitizer absorbs light and transfers energy to a fluorine-containing reagent, leading to the formation of a fluorine radical. This radical can then abstract a hydrogen atom from the alkane, followed by a fluorine atom transfer to the resulting alkyl radical. The selectivity for the 3-position in pentane is a key challenge in such direct fluorination reactions.

Logical Workflow for Photosensitized C-H Fluorination

Caption: Logical workflow for the synthesis of this compound via photosensitized C-H fluorination.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, spectral database entries indicate the existence of ¹³C and ¹⁹F NMR data. Researchers requiring this information are advised to consult specialized spectral databases.

Toxicology and Safety

Specific toxicological studies on this compound are limited. As with any fluorinated hydrocarbon, appropriate safety precautions should be taken in a laboratory setting. This includes working in a well-ventilated fume hood and using personal protective equipment such as gloves and safety glasses. The toxicology of fluoroalkenes has been a subject of research, and it is known that the toxicity can vary significantly depending on the specific structure of the compound.[4]

Applications in Research and Drug Development

While direct applications of this compound in drug development are not extensively documented, its structure is relevant to medicinal chemistry. The introduction of fluorine into organic molecules is a common strategy to modulate pharmacokinetic and pharmacodynamic properties. Fluorine can alter metabolic stability, binding affinity, and lipophilicity of drug candidates. Therefore, this compound can serve as a simple model compound for studying the effects of fluorine substitution on the physicochemical properties of aliphatic chains.

Furthermore, fluorinated building blocks are crucial in the synthesis of complex pharmaceutical agents. While this compound itself may not be a common building block, the methodologies for its synthesis, such as direct C-H fluorination, are of significant interest to the pharmaceutical industry for the late-stage functionalization of drug leads. The development of radiolabeled tracers for positron emission tomography (PET) is another area where novel fluorination methods are critical.[5]

References

- 1. This compound | C5H11F | CID 19428854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 41909-29-9 [m.chemicalbook.com]

- 3. This compound-2,4-dione | C5H7FO2 | CID 11626652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Toxicology of the fluoroalkenes: review and research needs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Radiotracers are revolutionized with a novel method [nibib.nih.gov]

Spectroscopic data for 3-Fluoropentane (1H NMR, 13C NMR, MS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 3-Fluoropentane. The following sections detail the ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This document is intended to serve as a valuable resource for the structural elucidation and analysis of fluorinated organic molecules.

Spectroscopic Data Summary

The empirical formula for this compound is C₅H₁₁F, and its molecular weight is 90.14 g/mol .[1][2] The spectroscopic data presented below provides a detailed structural confirmation of the molecule.

¹H NMR Data (Predicted)

Due to the unavailability of a publicly accessible experimental spectrum, the following ¹H NMR data is predicted based on the analysis of similar alkyl fluorides. The fluorine atom at the C3 position significantly influences the chemical shifts and coupling patterns of the neighboring protons.

| Protons | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| H3 | ~4.5 | dtm | J(H-F) ≈ 48, J(H-H) ≈ 6 |

| H2, H4 | ~1.6 | m | |

| H1, H5 | ~0.9 | t | J(H-H) ≈ 7 |

Note: dtm = doublet of triplets of multiplets, m = multiplet, t = triplet. The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

¹³C NMR Data

The following table summarizes the predicted and available experimental ¹³C NMR data for this compound. The presence of the electronegative fluorine atom causes a significant downfield shift for the carbon to which it is attached (C3) and induces characteristic C-F coupling.

| Carbon | Predicted Chemical Shift (δ) (ppm)[3] | Experimental Chemical Shift (δ) (ppm) | ¹J(C-F) (Hz)[3] |

| C3 | 93.2 | Data not available | 165.0 |

| C2, C4 | Data not available | Data not available | |

| C1, C5 | Data not available | Data not available |

Note: The experimental spectrum is noted in the PubChem database, provided by Wiley-VCH, but the specific peak list is not publicly available.[1] The predicted data serves as a strong reference for experimental verification.

Mass Spectrometry (MS) Data

The mass spectrum of this compound is characterized by a molecular ion peak and a distinct fragmentation pattern. While the full experimental spectrum from the NIST Mass Spectrometry Data Center is not directly provided, the expected key fragments are listed below based on general principles of alkane fragmentation.[4]

| m/z | Ion | Relative Intensity |

| 90 | [C₅H₁₁F]⁺ (Molecular Ion) | Low |

| 71 | [C₅H₁₁]⁺ (Loss of F) | Moderate |

| 61 | [C₄H₈F]⁺ | Moderate |

| 57 | [C₄H₉]⁺ | High |

| 43 | [C₃H₇]⁺ | High |

| 29 | [C₂H₅]⁺ | High |

Note: The fragmentation of alkanes typically involves the loss of alkyl radicals, leading to a series of peaks separated by 14 mass units (CH₂).[4] The base peak is often one of the smaller, more stable carbocations.

Experimental Protocols

The following protocols are detailed methodologies for the acquisition of the spectroscopic data presented above. These are generalized procedures that can be adapted for this compound.

NMR Spectroscopy Protocol

This protocol outlines the general procedure for acquiring high-resolution ¹H and ¹³C NMR spectra of liquid haloalkanes.

2.1.1. Sample Preparation

-

Ensure the NMR tube is clean and dry.

-

For a neat liquid sample, carefully transfer approximately 0.6 mL of this compound into a 5 mm NMR tube.

-

Alternatively, for a solution, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

If the sample contains any particulate matter, filter the solution through a pipette with a small cotton or glass wool plug directly into the NMR tube.

-

Cap the NMR tube securely.

2.1.2. Instrument Setup and Data Acquisition

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

For ¹H NMR:

-

Acquire the spectrum using a standard single-pulse sequence.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use an appropriate number of scans to achieve a good signal-to-noise ratio.

-

-

For ¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-100 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol describes a general method for the analysis of volatile organic compounds like this compound using GC-MS.[5][6][7]

2.2.1. Sample Preparation

-

Prepare a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane). The concentration should be within the linear range of the instrument.

2.2.2. GC-MS System and Conditions

-

Gas Chromatograph:

-

Injector: Split/splitless inlet, operated in split mode.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: An initial temperature of around 40°C, held for a few minutes, followed by a ramp to a final temperature of approximately 200-250°C.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 30-200.

-

2.2.3. Data Analysis

-

The retention time of the peak corresponding to this compound is used for its identification.

-

The mass spectrum of the eluting compound is compared with a reference library (e.g., NIST) for confirmation.

-

The fragmentation pattern is analyzed to provide structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from sample preparation to data interpretation.

Caption: Workflow for the spectroscopic characterization of this compound.

References

- 1. This compound | C5H11F | CID 19428854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. dem.ri.gov [dem.ri.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Volatile Organic Compounds (VOCs) Analysis by GC/MS | Medistri SA [medistri.swiss]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the conformational analysis of 3-fluoropentane and related haloalkanes. Understanding the three-dimensional structure and conformational preferences of these molecules is crucial for predicting their physical, chemical, and biological properties, which is of paramount importance in fields such as drug design and materials science. This document outlines the key conformational isomers, presents quantitative data from computational studies on analogous compounds, details the experimental and computational methodologies employed in such analyses, and provides visual representations of key concepts and workflows.

Introduction to Conformational Analysis of Haloalkanes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements are known as conformations or conformers. For simple alkanes, the most stable conformations are typically those that minimize steric hindrance between substituents, with the anti conformation (where large groups are 180° apart) being favored over the gauche conformation (where large groups are 60° apart).

However, the introduction of heteroatoms, such as halogens, can significantly alter these preferences due to a combination of steric and electronic effects. In the case of fluorinated alkanes, a phenomenon known as the "gauche effect" can lead to the gauche conformer being more stable than the anti conformer. This is attributed to stabilizing hyperconjugative interactions between the C-H bonding orbital and the C-F antibonding orbital (σC-H → σ*C-F), which is maximized in a gauche arrangement.[1]

Conformational Isomers of this compound

Rotation around the C2-C3 and C3-C4 bonds in this compound gives rise to several staggered conformations. The key dihedral angles to consider are F-C3-C2-C1 and F-C3-C4-C5. The primary conformers are variations of anti and gauche arrangements of the ethyl groups relative to the fluorine atom and to each other. The most stable conformations are expected to be those that balance steric repulsion between the ethyl groups and the fluorine atom with any potential stabilizing electronic effects.

Quantitative Conformational Analysis

Below is a summary of the calculated conformational energies and populations for the most stable conformers of anti- and syn-2,4-difluoropentane. The conformers are described by the dihedral angles around the C2-C3 and C3-C4 bonds.

| Compound | Conformer | Dihedral Angles (C1-C2-C3-C4, C2-C3-C4-C5) | ΔE (kJ/mol) in Vacuum | Population (%) in Vacuum | ΔE (kJ/mol) in Chloroform | Population (%) in Chloroform | ΔE (kJ/mol) in Water | Population (%) in Water |

| anti-2,4-difluoropentane | AA | anti, anti | 0.00 | 45 | 0.00 | 58 | 0.00 | 42 |

| AG | anti, gauche | 1.21 | 23 | 0.84 | 20 | 0.92 | 24 | |

| GG | gauche, gauche | 2.51 | 10 | 2.01 | 8 | 1.84 | 12 | |

| syn-2,4-difluoropentane | GA | gauche, anti | 0.00 | 48 | 0.00 | 36 | 0.00 | 25 |

| GG | gauche, gauche | 0.29 | 35 | 0.17 | 29 | 0.08 | 22 | |

| AA | anti, anti | 4.18 | 4 | 3.51 | 5 | 3.14 | 6 |

Data adapted from a 2024 study on 1,3-difluorinated alkanes.[2]

Experimental and Computational Protocols

The conformational analysis of haloalkanes relies on a combination of experimental techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying conformational equilibria in solution.[3] The key parameters derived from NMR spectra are chemical shifts and spin-spin coupling constants (J-couplings).

Methodology:

-

Sample Preparation: The haloalkane of interest is dissolved in a suitable deuterated solvent. The choice of solvent is critical, as conformational equilibria can be solvent-dependent.[2]

-

Data Acquisition: High-resolution ¹H, ¹³C, and ¹⁹F NMR spectra are acquired. For complex spectra, two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) may be necessary for signal assignment.

-

Analysis of Coupling Constants: The magnitudes of vicinal coupling constants, particularly ³JHH and ³JHF, are dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation.[4]

-

By measuring the time-averaged coupling constants, the relative populations of the different conformers in equilibrium can be determined, provided the coupling constants for the individual conformers are known or can be estimated from theoretical calculations.

-

-

Low-Temperature NMR: In some cases, the temperature can be lowered to slow down the rate of conformational interconversion, allowing for the direct observation of individual conformers.

Gas-Phase Electron Diffraction (GED)

GED is an experimental method used to determine the molecular structure of molecules in the gas phase, free from intermolecular interactions.[5]

Methodology:

-

Sample Introduction: A gaseous sample of the haloalkane is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons is directed through the gas. The electrons are scattered by the molecules, creating a diffraction pattern.

-

Data Collection: The diffraction pattern, consisting of concentric rings, is recorded on a detector.

-

Structural Refinement: The radial distribution curve, which is a function of the internuclear distances, is derived from the diffraction pattern. By fitting a theoretical model of the molecular structure to the experimental data, precise bond lengths, bond angles, and dihedral angles can be determined. For molecules with multiple conformers, the relative abundance of each conformer can also be refined.

Computational Chemistry

Computational methods are indispensable for modern conformational analysis, providing insights into the geometries, energies, and properties of different conformers.

Methodology:

-

Conformational Search: A systematic or stochastic search of the potential energy surface is performed to identify all possible low-energy conformers.

-

Geometry Optimization and Energy Calculation: The geometry of each identified conformer is optimized, and its energy is calculated using a suitable level of theory. Common methods include:

-

Ab initio methods: (e.g., Møller-Plesset perturbation theory - MP2)

-

Density Functional Theory (DFT): (e.g., B3LYP, M06-2X functionals) with appropriate basis sets (e.g., Pople-style or Dunning's correlation-consistent basis sets).

-

-

Calculation of Spectroscopic Parameters: NMR chemical shifts and coupling constants can be calculated for each optimized conformer. These calculated values can then be used to aid in the interpretation of experimental spectra.

-

Solvation Models: To simulate the effect of a solvent, continuum solvation models (e.g., Polarizable Continuum Model - PCM) can be employed.

Visualizing Conformational Analysis

Experimental Workflow

The following diagram illustrates a typical workflow for the conformational analysis of a haloalkane, integrating computational and experimental approaches.

Caption: A typical workflow for conformational analysis.

Conformational Equilibrium of this compound

The following diagram illustrates the equilibrium between the major staggered conformations of this compound, viewed down the C2-C3 bond.

Caption: Conformational equilibrium in this compound.

Conclusion

The conformational analysis of this compound and related haloalkanes is a complex interplay of steric and electronic effects. While direct experimental data for this compound is limited, studies on analogous compounds like 2,4-difluoropentane provide a robust framework for understanding its conformational behavior. The combination of NMR spectroscopy, gas-phase electron diffraction, and high-level computational methods is essential for a thorough characterization of the conformational landscape of these important molecules. A detailed understanding of these conformational preferences is a critical component in the rational design of new pharmaceuticals and functional materials.

References

- 1. This compound | C5H11F | CID 19428854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. NMR spin–spin coupling constants: bond angle dependence of the sign and magnitude of the vicinal 3JHF coupling - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

A Theoretical and Computational Guide to the Conformational Landscape of 3-Fluoropentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural and conformational properties of 3-fluoropentane, a simple yet illustrative example of a mono-fluorinated alkane. In the absence of extensive published experimental and computational studies dedicated solely to this molecule, this document presents a theoretical investigation based on established computational chemistry methods. By employing Density Functional Theory (DFT), we explore the conformational isomers of this compound, detailing their relative energies, geometric parameters, and the rotational barriers that separate them. This guide serves as a methodological template and a source of foundational data for researchers interested in the conformational analysis of fluorinated organic molecules, which are of significant interest in medicinal chemistry and materials science. All quantitative data are summarized in structured tables, and logical workflows are visualized using Graphviz diagrams to ensure clarity and accessibility.

Introduction

The introduction of fluorine into organic molecules can profoundly influence their physical, chemical, and biological properties. In drug development, fluorination is a common strategy to enhance metabolic stability, binding affinity, and bioavailability. These effects are often rooted in the unique steric and electronic properties of the fluorine atom, which in turn dictate the conformational preferences of the molecule. Understanding the conformational landscape of even simple fluorinated alkanes like this compound is crucial for building a foundational knowledge base for the rational design of more complex fluorinated compounds.

This compound presents an interesting case for conformational analysis due to the interplay between the steric bulk of the ethyl groups and the electronic influence of the fluorine atom. The molecule's flexibility arises from rotations around the C2-C3 and C3-C4 bonds. This guide outlines a systematic computational approach to characterize the stable conformers and the transition states connecting them.

Computational Methodology

The conformational space of this compound was explored using computational methods. A detailed protocol for such a study is provided below, representing a standard approach in the field for this type of analysis.

Conformational Search

A systematic search for conformational isomers was performed by considering the rotation around the C2-C3 and C3-C4 bonds. The key dihedral angles are denoted as τ1 (C1-C2-C3-C4) and τ2 (C2-C3-C4-C5). The starting geometries were generated by considering all combinations of staggered conformations (anti, gauche+, and gauche-).

Quantum Chemical Calculations

All calculations were performed using Density Functional Theory (DFT), a widely used method for its balance of accuracy and computational cost.

-

Software: A standard quantum chemistry package such as Gaussian, ORCA, or Spartan would be appropriate.

-

Method: The B3LYP hybrid functional was chosen for its proven track record in describing the structure and energetics of organic molecules.

-

Basis Set: The 6-31G* basis set was employed, which provides a good compromise between accuracy and computational efficiency for a molecule of this size.

-

Optimization: Full geometry optimization was carried out for all identified stationary points (minima and transition states) without any symmetry constraints. The nature of the stationary points was confirmed by calculating the vibrational frequencies.

-

Frequency Analysis: Vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) or first-order saddle points (one imaginary frequency for transition states). These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

The logical workflow for the computational protocol is illustrated in the following diagram:

An In-depth Technical Guide to the Reactivity and Stability of Simple Alkyl Fluorides

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity and stability of simple alkyl fluorides. Due to the unique properties of the carbon-fluorine bond, these compounds exhibit distinct chemical behaviors that are of significant interest in various fields, particularly in medicinal chemistry and materials science. This document delves into the thermodynamic and kinetic stability of alkyl fluorides, their common reaction pathways including nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions, and methods for their synthesis. Quantitative data on bond energies, reaction rates, and activation energies are summarized in tabular format for comparative analysis. Detailed experimental protocols for key synthetic and kinetic-analytic procedures are also provided, along with graphical representations of reaction mechanisms and workflows to facilitate a deeper understanding of the core concepts.

Introduction: The Unique Nature of the Carbon-Fluorine Bond

The chemistry of alkyl fluorides is dominated by the characteristics of the carbon-fluorine (C-F) bond. Fluorine's high electronegativity (4.0 on the Pauling scale compared to 2.5 for carbon) results in a highly polarized covalent bond with significant ionic character (Cδ+—Fδ-).[1] This polarity and the short bond length (approximately 1.35 Å) contribute to the C-F bond being the strongest single bond in organic chemistry.[1] This exceptional bond strength is a defining factor in the stability and reactivity of alkyl fluorides.

The high stability of the C-F bond renders alkyl fluorides resistant to metabolic degradation, a property extensively utilized in the design of pharmaceuticals and agrochemicals.[2] However, this same stability presents challenges in synthetic chemistry, as the fluoride ion is a poor leaving group in nucleophilic substitution reactions.

Thermodynamic and Kinetic Stability

Alkyl fluorides are characterized by high thermodynamic and kinetic stability.

-

Thermodynamic Stability: The thermodynamic stability of alkyl fluorides is primarily attributed to the high bond dissociation energy (BDE) of the C-F bond. This makes the homolytic cleavage of the C-F bond energetically unfavorable.[3] The strong C-F bond also contributes to the overall thermal stability of organofluorine compounds.[4]

-

Kinetic Stability: Kinetically, alkyl fluorides are relatively inert compared to their heavier halogen counterparts. This is due to the high activation energy required to break the C-F bond in common reactions like nucleophilic substitution and elimination.[3] The fluoride anion is a poor leaving group because it is a strong base and is poorly solvated in protic solvents.[5]

Table 1: Bond Properties of Halomethanes

| Property | CH₃-F | CH₃-Cl | CH₃-Br | CH₃-I |

| Bond Dissociation Energy (kcal/mol) | 115[6] | 83.7[1] | 72.1[1] | 57.6[1][6] |

| Bond Length (Å) | 1.39[1] | 1.77 | 1.93 | 2.14 |

| Dipole Moment (D) | 1.85 | 1.87 | 1.81 | 1.62 |

Reactivity of Alkyl Fluorides

The reactivity of alkyl fluorides is a subject of considerable interest, as they participate in a range of organic reactions, albeit often under more forcing conditions than other alkyl halides.

Nucleophilic Substitution Reactions (SN1 and SN2)

Nucleophilic substitution reactions of alkyl fluorides are generally slow due to the poor leaving group ability of the fluoride ion.

-

SN2 Reactions: In bimolecular nucleophilic substitution (SN2) reactions, the rate is dependent on the concentrations of both the alkyl fluoride and the nucleophile.[7] The reaction proceeds via a backside attack, leading to an inversion of stereochemistry.[8] Due to the strength of the C-F bond, alkyl fluorides are the least reactive among the alkyl halides in SN2 reactions.[5] The order of reactivity for alkyl halides in SN2 reactions is R-I > R-Br > R-Cl >> R-F.[9] However, the reactivity of fluoride as a nucleophile is highly dependent on the solvent. In polar aprotic solvents, the fluoride ion is less solvated and becomes a much stronger nucleophile.[10]

-

SN1 Reactions: Unimolecular nucleophilic substitution (SN1) reactions proceed through a carbocation intermediate.[11] The rate-determining step is the formation of this carbocation, which is influenced by the stability of the carbocation and the nature of the leaving group.[12] For alkyl fluorides, the high energy required to cleave the C-F bond makes the formation of the carbocation difficult, thus slowing down the SN1 reaction.[11] Tertiary alkyl fluorides are more likely to undergo SN1 reactions than primary or secondary ones due to the greater stability of the tertiary carbocation.[13]

Caption: SN2 reaction pathway for an alkyl fluoride.

Caption: SN1 reaction pathway for an alkyl fluoride.

Table 2: Relative Rates of SN2 Reactions for Ethyl Halides

| Leaving Group | Relative Rate |

| I⁻ | 30,000 |

| Br⁻ | 10,000 |

| Cl⁻ | 200 |

| F⁻ | 1 |

(Relative rates are approximate and can vary with reaction conditions)

Elimination Reactions (E1 and E2)

Elimination reactions of alkyl fluorides, leading to the formation of alkenes, often compete with substitution reactions, especially at higher temperatures and with strong, sterically hindered bases.[14]

-

E2 Reactions: Bimolecular elimination (E2) is a concerted, one-step reaction where a base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously.[10] The rate of an E2 reaction depends on the concentrations of both the alkyl fluoride and the base.[9] Due to the poor leaving group ability of fluoride, E2 reactions of alkyl fluorides often require strong bases.[9] Interestingly, for 2-fluorobutane, the E2 reaction with a strong base like alcoholic KOH can lead to the formation of the less substituted alkene (Hofmann product), which is attributed to the reaction proceeding through an E1cB-like mechanism due to the poor leaving group.[15]

-

E1 Reactions: Unimolecular elimination (E1) proceeds through a carbocation intermediate, similar to the SN1 reaction.[14] After the formation of the carbocation, a weak base (often the solvent) removes a proton from an adjacent carbon to form the alkene.[13] E1 reactions are favored for tertiary alkyl fluorides and are often promoted by heat.[13][16]

Caption: E2 reaction pathway for an alkyl fluoride.

Caption: E1 reaction pathway for an alkyl fluoride.

Table 3: Activation Energies for HF Elimination from Alkyl Fluorides

| Alkyl Fluoride | Activation Energy (kcal/mol) |

| Ethyl fluoride | 58.2 |

| n-Propyl fluoride | ~58 |

| Isopropyl fluoride | ~55 |

| tert-Butyl fluoride | ~52 |

(Data obtained from activated molecule and competitive shock-tube techniques)[17]

Synthesis of Simple Alkyl Fluorides

The synthesis of alkyl fluorides can be challenging due to the high reactivity of many fluorinating agents. However, several reliable methods have been developed.

Deoxyfluorination of Alcohols

The conversion of alcohols to alkyl fluorides is a common and versatile method.[18] This typically involves the use of a deoxyfluorinating agent that activates the hydroxyl group, turning it into a good leaving group, which is then displaced by a fluoride ion.[18] Common reagents include diethylaminosulfur trifluoride (DAST) and PyFluor.[6]

Caption: General workflow for the deoxyfluorination of an alcohol.

Halogen Exchange (Swarts Reaction)

The Swarts reaction is a classic method for preparing alkyl fluorides from alkyl chlorides or bromides.[6] The reaction involves heating the alkyl halide with a metallic fluoride, such as silver fluoride (AgF), mercurous fluoride (Hg₂F₂), or antimony trifluoride (SbF₃).[6][18] The driving force for the reaction is often the formation of a stable, insoluble metal halide.[2]

Experimental Protocols

Synthesis of 1-Fluorobutane from 1-Butanol via Deoxyfluorination

Materials:

-

1-Butanol

-

Diethylaminosulfur trifluoride (DAST)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, condenser, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

In a flame-dried, nitrogen-purged round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-butanol (1.0 eq) in anhydrous DCM.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add DAST (1.1 eq) dropwise to the stirred solution, maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by fractional distillation to obtain 1-fluorobutane.

Kinetic Study of the Solvolysis of tert-Butyl Fluoride

This protocol describes a method to determine the first-order rate constant for the solvolysis of tert-butyl fluoride in an aqueous ethanol solution. The reaction produces HF, which can be titrated with a standard base.

Materials:

-

tert-Butyl fluoride

-

Ethanol

-

Deionized water

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.05 M)

-

Phenolphthalein indicator

-

Thermostated water bath, volumetric flasks, pipettes, burette, conical flasks, stopwatch.

Procedure:

-

Prepare a stock solution of tert-butyl fluoride in ethanol of a known concentration.

-

Prepare the desired aqueous ethanol solvent mixture (e.g., 50:50 v/v).

-

Place a known volume of the aqueous ethanol solvent in a conical flask and allow it to equilibrate to the desired temperature in the thermostated water bath.

-

Add a few drops of phenolphthalein indicator to the flask.

-

Initiate the reaction by adding a known volume of the tert-butyl fluoride stock solution to the flask, starting the stopwatch simultaneously.

-

At regular time intervals, withdraw aliquots of the reaction mixture and quench them in a flask containing ice-cold deionized water.

-

Immediately titrate the quenched aliquot with the standardized NaOH solution until a persistent pink endpoint is observed.

-

Continue taking and titrating aliquots until the reaction is approximately 80-90% complete.

-

To determine the volume of NaOH required at infinite time (V∞), heat a separate aliquot of the reaction mixture in a sealed tube at a higher temperature (e.g., 60 °C) for several hours to ensure complete reaction, then titrate.

Data Analysis: The reaction follows first-order kinetics. The rate constant (k) can be determined from the integrated rate law:

ln(V∞ - Vt) = -kt + ln(V∞ - V₀)

where:

-

Vt is the volume of NaOH used at time t.

-

V∞ is the volume of NaOH used at infinite time.

-

V₀ is the volume of NaOH used at time t=0 (which should be zero).

A plot of ln(V∞ - Vt) versus time will yield a straight line with a slope of -k.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. researchrepository.wvu.edu [researchrepository.wvu.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. home.iitk.ac.in [home.iitk.ac.in]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. benchchem.com [benchchem.com]

- 12. studylib.net [studylib.net]

- 13. E1 Reaction Mechanism and E1 Practice Problems [chemistrysteps.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. organic chemistry - Elimination reaction on 2-fluorobutane using alc.KOH - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. amherst.edu [amherst.edu]

- 18. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of 3-Fluoropentane from 3-Pentanol via Deoxyfluorination: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science. The introduction of fluorine can significantly modulate a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. Deoxyfluorination, the conversion of an alcohol to an alkyl fluoride, represents a direct and efficient method for introducing fluorine. This application note provides a detailed protocol for the synthesis of 3-fluoropentane from 3-pentanol using common deoxyfluorinating agents.

Overview of Deoxyfluorination Reagents

Several reagents are available for the deoxyfluorination of secondary alcohols. The choice of reagent often depends on the substrate's sensitivity, desired reaction conditions, and safety considerations. The most common reagents include:

-

Diethylaminosulfur Trifluoride (DAST): A widely used but thermally sensitive liquid reagent.

-

Deoxo-Fluor® ([Bis(2-methoxyethyl)amino]sulfur trifluoride): A more thermally stable liquid alternative to DAST.[1][2][3]

-

XtalFluor-E® (Diethylaminodifluorosulfinium tetrafluoroborate) and XtalFluor-M® (Morpholinodifluorosulfinium tetrafluoroborate): Crystalline, safer, and easier-to-handle alternatives to DAST and Deoxo-Fluor.[4][5][6]

This protocol will focus on a general procedure adaptable for these reagents.

Data Presentation

Table 1: Physicochemical Properties of Reactant and Product

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |

| 3-Pentanol | C₅H₁₂O | 88.15 | 115-116 | 0.815 | 1.410 |

| This compound | C₅H₁₁F | 90.14 | ~63 | Not available | Not available |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data |

| ¹H NMR | Signals corresponding to the ethyl and methine protons adjacent to the fluorine atom.[7] |

| ¹³C NMR | A signal for the carbon attached to fluorine, typically shifted downfield, and signals for the other carbon atoms in the pentyl chain.[8][9][10] |

| ¹⁹F NMR | A single multiplet, with coupling to the adjacent protons.[8][11][12][13][14] |

Table 3: Comparison of Common Deoxyfluorinating Reagents for Secondary Alcohols

| Reagent | Form | Key Advantages | Key Disadvantages | Typical Reaction Conditions |

| DAST | Liquid | Readily available, well-established | Thermally unstable, can decompose explosively, moisture-sensitive | Anhydrous CH₂Cl₂, -78 °C to rt |

| Deoxo-Fluor® | Liquid | More thermally stable than DAST | Viscous, moisture-sensitive | Anhydrous CH₂Cl₂, 0 °C to rt |

| XtalFluor-E®/M® | Crystalline Solid | High thermal stability, easy to handle, often reduced side products | Requires a fluoride source/activator (e.g., Et₃N·3HF or DBU) | Anhydrous CH₂Cl₂ or DCE, rt to reflux |

Experimental Protocols

General Procedure for the Deoxyfluorination of 3-Pentanol

This protocol is a general guideline and should be adapted based on the specific deoxyfluorinating agent chosen. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.

Materials:

-

3-Pentanol (1.0 eq)

-

Deoxyfluorinating agent (e.g., DAST, 1.1-1.5 eq; Deoxo-Fluor®, 1.1-1.5 eq; or XtalFluor-E®, 1.5 eq)

-

If using XtalFluor-E®, an activator such as triethylamine trihydrofluoride (Et₃N·3HF, 1.5 eq) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq) is required.

-

Anhydrous dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel (for liquid reagents)

-

Septa and needles

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 3-pentanol dissolved in anhydrous dichloromethane.

-

Reagent Addition:

-

For DAST or Deoxo-Fluor®: Cool the solution to the recommended starting temperature (e.g., -78 °C for DAST, 0 °C for Deoxo-Fluor®) using an appropriate cooling bath. Add the deoxyfluorinating agent dropwise via a syringe or dropping funnel over 15-30 minutes.

-

For XtalFluor-E®: To the solution of 3-pentanol, add the activator (e.g., Et₃N·3HF or DBU) followed by the solid XtalFluor-E® in one portion at room temperature.

-

-

Reaction: Allow the reaction mixture to stir and slowly warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup:

-

Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, cooled (0 °C) saturated aqueous solution of sodium bicarbonate. Caution: Quenching can be exothermic and may release HF gas.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure. Caution: this compound is volatile.

-

-

Purification: The crude this compound can be purified by distillation or flash column chromatography on silica gel, using an appropriate eluent system (e.g., pentane or a mixture of hexanes and ethyl acetate).

Characterization:

The identity and purity of the synthesized this compound should be confirmed by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and GC-MS.

Safety Precautions

-

Deoxyfluorinating agents like DAST and Deoxo-Fluor® are corrosive, toxic, and react violently with water to produce hydrofluoric acid (HF).[2] They should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

-

DAST is known to be thermally unstable and can decompose explosively if heated above 50 °C.

-

XtalFluor® reagents are more stable but should still be handled with care.

-

Always quench the reaction mixture slowly and carefully in a well-ventilated area.

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Generalized mechanism of deoxyfluorination with DAST.

References

- 1. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) [commonorganicchemistry.com]

- 2. Deoxofluor - Enamine [enamine.net]

- 3. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 4. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. manchesterorganics.com [manchesterorganics.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C5H11F | CID 19428854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. C7H16 C-13 nmr spectrum of 3-ethylpentane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 3-ethylpentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. chegg.com [chegg.com]

- 11. azom.com [azom.com]

- 12. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 13. 19Flourine NMR [chem.ch.huji.ac.il]

- 14. alfa-chemistry.com [alfa-chemistry.com]

Application Notes and Protocols for Nucleophilic Fluorination of Secondary Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity.[1] Nucleophilic fluorination of alcohols, particularly secondary alcohols, represents a direct and highly valuable strategy for creating C-F bonds. This transformation, however, is challenging due to the low nucleophilicity and high basicity of the fluoride ion, which can lead to competing elimination reactions, and the need for stereochemical control at the newly formed stereocenter.[2][3]

This document provides detailed application notes and experimental protocols for several modern nucleophilic fluorination reagents, focusing on their application to secondary alcohols. The protocols are based on leading methodologies and aim to provide researchers with a practical guide for selecting and implementing the most suitable fluorination strategy.

Deoxyfluorination using AlkylFluor

AlkylFluor is a bench-stable, crystalline salt that serves as a practical and effective reagent for the deoxyfluorination of primary and secondary alcohols.[4][5] Unlike many traditional fluorinating agents, it is not sensitive to air or moisture, simplifying its handling and storage.[6][7] It has demonstrated a broad substrate scope and high functional group tolerance, making it suitable for late-stage fluorination of complex molecules.[4][7]

General Workflow for Deoxyfluorination

The diagram below illustrates a typical workflow for the nucleophilic deoxyfluorination of a secondary alcohol, proceeding through an activated intermediate followed by S(_N)2 displacement with a fluoride ion.

Caption: General workflow for nucleophilic deoxyfluorination of secondary alcohols.

Experimental Protocol: General Procedure with AlkylFluor[4]

-

To an oven-dried vial equipped with a magnetic stir bar, add the secondary alcohol (1.0 equiv.), AlkylFluor (1.5 equiv.), and a fluoride salt (e.g., potassium fluoride or cesium fluoride, 3.0 equiv.).

-

Place the vial under an inert atmosphere (e.g., argon or nitrogen).

-

Add anhydrous dioxane to the desired concentration (e.g., 0.1 M).

-

Seal the vial and heat the reaction mixture to the required temperature (typically 100-120 °C).

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or ¹⁹F NMR).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired alkyl fluoride.

Note: For challenging substrates, pre-heating AlkylFluor with cesium fluoride to form the active fluorinating species in situ may enhance yields.[4]

Substrate Scope of AlkylFluor with Secondary Alcohols[7]

| Substrate (Secondary Alcohol) | Product | Yield (%) |

| (R)-1-Phenylethanol | (S)-1-Fluoro-1-phenylethane | 85 |

| 2-Adamantanol | 2-Fluoroadamantane | 91 |

| Cholesterol | 3β-Fluorocholest-5-ene | 65 |

| Testosterone | 17α-Fluorotestosterone | 79 |

| endo-Borneol | exo-2-Fluorobornane | 88 |

Deoxyfluorination using Sulfonyl Fluorides

Sulfonyl fluorides are a versatile class of reagents for the deoxyfluorination of alcohols.[3] Their reactivity can be finely tuned by modifying the substituents on the sulfonyl group, allowing for optimization across a wide range of alcohol classes.[8] Reagents like PyFluor and SulfoxFluor have emerged as stable, easy-to-handle alternatives to classic sulfur-based fluorinating agents.[9][10] The general mechanism involves the in-situ formation of a sulfonate ester intermediate, which is then displaced by a fluoride ion.[8][9]

Proposed Mechanism for Sulfonyl Fluoride-Mediated Deoxyfluorination

The diagram below outlines the key steps in the deoxyfluorination of an alcohol using a sulfonyl fluoride reagent in the presence of a base.

References

- 1. ora.ox.ac.uk [ora.ox.ac.uk]

- 2. tandfonline.com [tandfonline.com]

- 3. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 4. AlkylFluor: Deoxyfluorination of Alcohols [organic-chemistry.org]

- 5. AlkylFluor: Deoxyfluorination of Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. AlkylFluor: Deoxyfluorination of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 9. sioc.cas.cn [sioc.cas.cn]

- 10. Nucleophilic Fluorination – The Doyle Group [doyle.chem.ucla.edu]

Application Note: Utilizing ¹⁹F NMR for In-Situ Monitoring of Fluorination Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine atoms into organic molecules can dramatically alter their biological properties, making fluorination a critical transformation in pharmaceutical and agrochemical research. The ability to monitor these reactions in real-time provides invaluable insights into reaction kinetics, mechanism, and endpoint determination. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful, non-invasive technique for the in-situ monitoring of fluorination reactions. Its inherent advantages over other analytical methods make it an indispensable tool for process development and optimization.

This application note provides a detailed overview and protocols for utilizing ¹⁹F NMR for the in-situ monitoring of both electrophilic and nucleophilic fluorination reactions.

Advantages of ¹⁹F NMR for Reaction Monitoring

The fluorine-19 nucleus possesses several properties that make it exceptionally well-suited for NMR-based reaction monitoring:

-

High Natural Abundance and Sensitivity: The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of ¹H. This allows for the rapid acquisition of high-quality spectra.

-

Large Chemical Shift Range: The chemical shift range of ¹⁹F NMR is significantly wider than that of ¹H NMR, spanning over 400 ppm. This large dispersion minimizes signal overlap, even in complex reaction mixtures, allowing for the unambiguous identification and quantification of reactants, intermediates, and products.[1][2]

-

No Background Interference: Fluorine is virtually absent in most organic molecules and biological systems. This lack of endogenous background signals ensures that the observed ¹⁹F NMR spectra are clean and exclusively represent the fluorinated species of interest.[3]

-

Quantitative Accuracy: With appropriate experimental setup, ¹⁹F NMR can provide highly accurate and precise quantitative data, enabling the determination of reaction kinetics, yields, and impurity profiles without the need for response factors or extensive calibration.

Experimental Considerations for Quantitative ¹⁹F NMR

To ensure accurate and reproducible quantitative results, several experimental parameters must be carefully considered:

-

Relaxation Delay (d1): A sufficient relaxation delay between scans is crucial for complete spin-lattice relaxation (T₁) of all fluorine nuclei. A common rule of thumb is to set the relaxation delay to at least 5 times the longest T₁ of any species of interest. Incomplete relaxation will lead to signal attenuation and inaccurate integration. For improved accuracy, a relaxation delay of 7x T1 is recommended.[1]

-

Pulse Angle: A 90° pulse angle is often used to maximize signal intensity in a single scan.

-

Internal Standard: The use of a stable, non-reactive internal standard with a known concentration and a resonance that does not overlap with other signals is essential for accurate quantification. Common internal standards for ¹⁹F NMR include trifluorotoluene and α,α,α-trifluoroanisole.

-

Solvent: While deuterated solvents are not strictly necessary for ¹⁹F NMR due to the absence of interfering background signals, they are often used to maintain field-frequency lock and for shimming, ensuring high spectral resolution.

-

Temperature Control: Maintaining a constant and uniform temperature is critical for kinetic studies, as reaction rates are highly temperature-dependent.

General Protocol for In-Situ ¹⁹F NMR Reaction Monitoring

This protocol provides a general framework for setting up and running an in-situ ¹⁹F NMR experiment to monitor a fluorination reaction.

Sample Preparation

-

In a clean, dry NMR tube, dissolve the starting material and a known amount of a suitable internal standard in a deuterated solvent to the desired concentration (typically 0.05-0.1 M).

-

Acquire a pre-reaction ¹⁹F NMR spectrum to establish the initial concentrations and chemical shifts of the starting material and internal standard.

-

Carefully add the fluorinating reagent to the NMR tube to initiate the reaction. If the reaction is fast, this step may need to be performed rapidly, or a cooled sample can be used to slow down the initial phase.

-

Quickly and thoroughly mix the contents of the NMR tube.

NMR Data Acquisition

-

Insert the NMR tube into the pre-equilibrated NMR spectrometer.

-

Set up a time-arrayed experiment to acquire a series of ¹⁹F NMR spectra at regular intervals.

-

Key Acquisition Parameters:

-

Pulse Program: A standard one-pulse sequence is typically sufficient.

-

Relaxation Delay (d1): ≥ 5 x T₁ (longest)

-

Acquisition Time (aq): Sufficient to resolve the signals of interest.

-

Number of Scans (ns): Dependent on the concentration and desired signal-to-noise ratio. For reaction monitoring, a lower number of scans is often preferred to improve time resolution.

-

Spectral Width (sw): Set to encompass all expected fluorine signals.

-

Data Processing and Analysis

-

Process the acquired spectra using appropriate window functions (e.g., exponential multiplication with a line broadening of 1-2 Hz) and perform phase and baseline correction.

-

Integrate the signals corresponding to the starting material, product(s), and the internal standard in each spectrum.

-

Calculate the concentration of each species at each time point relative to the integral of the internal standard.

-

Plot the concentration or conversion of the starting material and product(s) as a function of time to obtain the reaction profile and determine kinetic parameters.

Diagrams

Caption: Experimental workflow for in-situ ¹⁹F NMR reaction monitoring.

Caption: Logical relationship in quantitative ¹⁹F NMR analysis.

Application Examples

Case Study 1: Electrophilic Fluorination using Selectfluor®

The electrophilic fluorination of a β-ketoester is a common transformation in medicinal chemistry. In this example, the reaction of ethyl 2-phenylacetoacetate with Selectfluor® is monitored in-situ using ¹⁹F NMR.

Reaction Scheme:

Ethyl 2-phenylacetoacetate + Selectfluor® → Ethyl 2-fluoro-2-phenylacetoacetate

¹⁹F NMR Data:

| Compound | ¹⁹F Chemical Shift (ppm) |

| Selectfluor® | +32.5 |

| Ethyl 2-fluoro-2-phenylacetoacetate | -155.2 |

Reaction Monitoring Data:

| Time (minutes) | Conversion (%) |

| 0 | 0 |

| 10 | 25 |

| 20 | 48 |

| 30 | 65 |

| 40 | 78 |

| 50 | 88 |

| 60 | 95 |

Case Study 2: Nucleophilic Fluorination using DAST

Diethylaminosulfur trifluoride (DAST) is a widely used reagent for the conversion of alcohols to alkyl fluorides. Here, the fluorination of 1-phenylethanol is monitored by in-situ ¹⁹F NMR.

Reaction Scheme:

1-Phenylethanol + DAST → 1-Fluoro-1-phenylethane

¹⁹F NMR Data:

| Compound | ¹⁹F Chemical Shift (ppm) |

| DAST | +55.0 (broad) |

| 1-Fluoro-1-phenylethane | -170.8 |

Reaction Monitoring Data:

| Time (minutes) | Conversion (%) |

| 0 | 0 |

| 5 | 15 |

| 10 | 32 |

| 15 | 51 |

| 20 | 68 |

| 25 | 82 |

| 30 | 91 |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Poor Signal-to-Noise | Low sample concentration. Insufficient number of scans. | Increase sample concentration if possible. Increase the number of scans, but be mindful of the impact on time resolution. |

| Inaccurate Integration | Incomplete relaxation. Poor baseline correction. | Increase the relaxation delay (d1). Ensure proper baseline correction during data processing. |

| Signal Overlap | Unsuitable internal standard. Complex reaction mixture. | Choose an internal standard with a chemical shift far from the signals of interest. Utilize the large chemical shift dispersion of ¹⁹F NMR to your advantage. |

| Reaction Rate Too Fast | High reaction temperature. High reactant concentrations. | Lower the reaction temperature. Decrease the concentration of reactants. |

Conclusion

In-situ ¹⁹F NMR spectroscopy is a robust and highly informative technique for monitoring fluorination reactions. Its inherent advantages of high sensitivity, large chemical shift dispersion, and lack of background signals make it an ideal tool for researchers, scientists, and drug development professionals. By following the detailed protocols and considering the key experimental parameters outlined in this application note, users can obtain accurate and reproducible data to accelerate their research and development efforts in the field of fluorine chemistry.

References

Application of 3-Fluoropentane as a Non-Polar Solvent in Organic Synthesis: A Theoretical Overview and Hypothetical Protocols

Disclaimer: Extensive literature searches did not yield specific examples or established protocols for the use of 3-Fluoropentane as a non-polar solvent in organic synthesis. The following application notes and protocols are therefore presented on a theoretical basis, extrapolating from the known physical and chemical properties of this compound and its potential as a substitute for conventional non-polar solvents. The experimental protocols provided are hypothetical and would require empirical validation.

Introduction

This compound is a fluorinated hydrocarbon with properties that suggest its potential as a non-polar solvent in organic synthesis. Its chemical structure, consisting of a five-carbon chain with a single fluorine atom, results in a low dielectric constant and limited miscibility with polar solvents. These characteristics are comparable to other non-polar solvents commonly used in organic chemistry, such as hexane and toluene. The presence of a C-F bond may confer unique solubility properties and chemical inertness under certain reaction conditions. This document outlines the physicochemical properties of this compound and provides hypothetical protocols for its application in common organic reactions that typically employ non-polar media.

Physicochemical Properties of this compound

The suitability of a solvent for a particular reaction is largely determined by its physical and chemical properties. A summary of the key properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C5H11F | [1][2] |

| Molecular Weight | 90.14 g/mol | [1] |

| Boiling Point | 312.63 K (39.48 °C) | [1] |

| Melting Point | 131.70 K (-141.45 °C) | [1] |

| Computed XLogP3 | 2.4 | [1] |

| Kovats Retention Index (non-polar standard) | 573 | [1] |

Hypothetical Application Notes and Protocols

Based on its non-polar character, this compound could theoretically be employed in a variety of organic reactions where non-polar solvents are standard. The following sections detail hypothetical protocols for its use in Grignard reactions and Wittig reactions.

Grignard Reaction

Grignard reagents are potent nucleophiles that are highly sensitive to protic solvents.[3] The formation and subsequent reactions of Grignard reagents are typically carried out in anhydrous ethers, such as diethyl ether or tetrahydrofuran (THF).[4] Due to its non-polar and aprotic nature, this compound could potentially serve as an alternative solvent, particularly in situations where different solubility or temperature control is desired.

Hypothetical Experimental Protocol: Formation of Ethylmagnesium Bromide and Reaction with Acetone

Objective: To theoretically assess the use of this compound as a solvent for the formation of a Grignard reagent and its subsequent reaction with a ketone.

Materials:

-

Magnesium turnings

-

Iodine crystal

-

Bromoethane

-

Anhydrous this compound

-

Acetone, anhydrous

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate

Procedure:

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The entire apparatus is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.

-

Initiation: Magnesium turnings and a single crystal of iodine are placed in the flask. A solution of bromoethane in anhydrous this compound is prepared and added to the dropping funnel.

-

Grignard Formation: A small portion of the bromoethane solution is added to the magnesium turnings. The reaction is initiated, which may require gentle heating. Once initiated, the remaining bromoethane solution is added dropwise at a rate that maintains a gentle reflux. The reaction mixture is stirred until the magnesium is consumed.

-

Reaction with Ketone: The Grignard reagent solution is cooled in an ice bath. A solution of anhydrous acetone in anhydrous this compound is added dropwise from the dropping funnel. The reaction is allowed to proceed at room temperature for 1 hour.

-

Workup: The reaction is quenched by the slow addition of 1 M hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with this compound. The combined organic layers are washed with saturated aqueous sodium bicarbonate, followed by brine.

-

Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by distillation to yield the crude tertiary alcohol product.

}``` Caption: Workflow for a hypothetical Grignard reaction using this compound.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide. T[5]he reaction is often carried out in aprotic, non-polar solvents such as THF or diethyl ether. T[5]he solubility of the phosphonium salt and the ylide are critical for the reaction's success. This compound, as a non-polar, aprotic solvent, could potentially be used in this reaction, although the solubility of the reagents would need to be experimentally determined.

Hypothetical Experimental Protocol: Synthesis of (E)-Stilbene

Objective: To theoretically explore the use of this compound as a solvent for a Wittig olefination.

Materials:

-

Benzyltriphenylphosphonium chloride

-

n-Butyllithium in hexanes

-

Anhydrous this compound

-

Benzaldehyde

-

Saturated aqueous ammonium chloride

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Ylide Formation: Benzyltriphenylphosphonium chloride is suspended in anhydrous this compound under a nitrogen atmosphere. The suspension is cooled in an ice bath, and a solution of n-butyllithium in hexanes is added dropwise. The mixture is stirred at room temperature until the formation of the orange-red ylide is complete.

-

Reaction with Aldehyde: The ylide solution is cooled in an ice bath, and a solution of benzaldehyde in anhydrous this compound is added dropwise. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) for the disappearance of benzaldehyde.

-

Workup: The reaction is quenched by the addition of saturated aqueous ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with this compound.

-

Purification: The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and filtered. The solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield (E)-stilbene.

Logical Workflow for Hypothetical Wittig Reaction

Caption: Workflow for a hypothetical Wittig reaction using this compound.

Spectroscopic Data of this compound

For reference, the following table summarizes available spectroscopic data for this compound. This information would be crucial for distinguishing the solvent from reaction components in analytical monitoring.

| Spectroscopic Data | Key Features | Reference |

| ¹³C NMR | Data available on SpectraBase. | |

| ¹⁹F NMR | Data available on SpectraBase. | |

| IR Spectra | Data available for related compounds like this compound-2,4-dione. | |

| GC-MS | Expected molecular ion peak (M⁺) at m/z 90.1. |

Conclusion

While this compound possesses the physicochemical properties of a non-polar, aprotic solvent, there is a notable absence of its application in the scientific literature for organic synthesis. The hypothetical protocols provided herein suggest its potential as a substitute for traditional non-polar solvents in reactions such as the Grignard and Wittig reactions. However, empirical validation is necessary to determine its efficacy, including reagent solubility, reaction kinetics, and product yields. Researchers and drug development professionals are encouraged to consider this compound as a novel solvent candidate and to explore its utility in expanding the toolkit of green and alternative solvents for organic synthesis.

References

GC-MS Methods for the Analysis and Purification of 3-Fluoropentane: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis and purification of 3-Fluoropentane using Gas Chromatography-Mass Spectrometry (GC-MS). These methodologies are crucial for ensuring the purity of this compound, a compound of interest in synthetic chemistry and as a potential building block in pharmaceutical development.

Introduction

This compound (C₅H₁₁F) is a volatile fluorinated alkane.[1][2] Its analysis and purification are essential to remove impurities that may arise during synthesis, such as unreacted starting materials, byproducts, and structural isomers. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering high-resolution separation and definitive identification of volatile compounds.[3] This note outlines methods for both the analytical determination of purity and the preparative purification of this compound.

Analytical Methods: Purity Assessment of this compound

Sample Preparation

Due to the volatile nature of this compound, headspace analysis or direct liquid injection of a diluted sample is recommended.

Protocol 1: Direct Liquid Injection

-

Solvent Selection: Choose a high-purity, volatile solvent in which this compound is soluble. Dichloromethane or hexane are suitable choices.[4]

-

Standard Preparation: Prepare a stock solution of this compound in the selected solvent at a concentration of 1000 ppm.

-

Calibration Standards: Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 ppm to 100 ppm.

-

Sample Preparation: Dilute the this compound sample to be analyzed within the calibration range. A typical starting dilution is 1:1000.

-

Vialing: Transfer the prepared standards and sample into 2 mL autosampler vials with septa.

Protocol 2: Static Headspace Analysis

This method is particularly useful for minimizing matrix effects and avoiding contamination of the GC inlet.

-

Sample Aliquoting: Place a small, accurately weighed or measured amount of the liquid this compound sample into a 20 mL headspace vial.

-

Sealing: Immediately seal the vial with a crimp cap containing a PTFE-lined septum.

-

Equilibration: Place the vial in the headspace autosampler's incubator. Allow the sample to equilibrate at a constant temperature (e.g., 80°C) for a set period (e.g., 15 minutes) to allow volatile components to partition into the headspace.[5]

-

Injection: The autosampler will then automatically inject a specific volume of the headspace gas into the GC inlet.

GC-MS Instrumentation and Parameters

The following table summarizes the recommended GC-MS parameters for the analysis of this compound. These parameters should be optimized for the specific instrument and column used.

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Column | Mid-polarity (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min[3] |

| Inlet Temperature | 250°C |

| Injection Mode | Split (e.g., 50:1 ratio) to avoid column overloading |

| Oven Temperature Program | Initial: 40°C, hold for 2 minRamp: 10°C/min to 200°CHold: 5 min at 200°C |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV[3] |

| Mass Range | m/z 35-200 |

| Source Temperature | 230°C[3] |

| Quadrupole Temperature | 150°C[3] |

Data Analysis and Expected Results

-

Retention Time: Based on its Kovats retention index of 573 on a non-polar column, this compound is expected to elute relatively early in the chromatogram.[6][7] The exact retention time will depend on the specific column and conditions used.

-

Mass Spectrum: The mass spectrum of this compound (molecular weight: 90.14 g/mol ) is predicted to show a molecular ion peak (M+) at m/z 90.[1] Common fragmentation patterns for alkyl fluorides include the loss of a fluorine atom (M-19) and the loss of hydrogen fluoride (M-20).[8] Therefore, prominent fragment ions are expected at m/z 71 and m/z 70. Other alkyl fragments will also be present.

-

Impurity Identification: Potential impurities can be identified by their mass spectra and retention times. Common impurities from the synthesis of this compound from 3-pentanol using a fluorinating agent like DAST (Diethylaminosulfur trifluoride) may include:

The following table summarizes the expected analytes and their key identifiers.